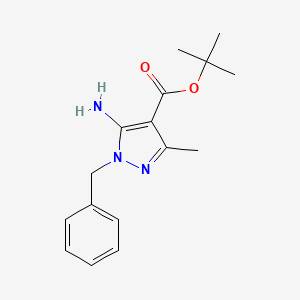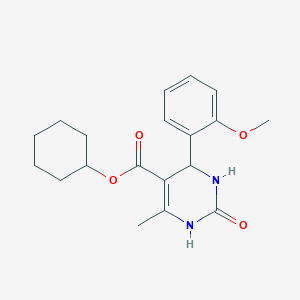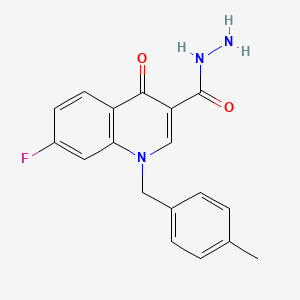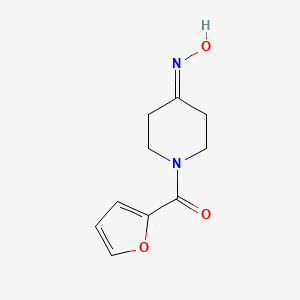![molecular formula C21H24N4O3 B2380174 7-(tert-butyl)-1-methyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899948-22-2](/img/structure/B2380174.png)
7-(tert-butyl)-1-methyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(tert-butyl)-1-methyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione, also known as Ro 31-8220, is a synthetic compound that belongs to the class of protein kinase inhibitors. This compound has been widely used in scientific research due to its ability to inhibit various protein kinases, which play important roles in cellular signaling pathways.
作用机制
7-(tert-butyl)-1-methyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione 31-8220 inhibits protein kinases by binding to the ATP-binding site of the kinase domain. This prevents the kinase from phosphorylating its substrate, which is required for the activation of downstream signaling pathways. The inhibition of protein kinases by this compound 31-8220 can lead to various cellular effects, depending on the specific kinase being inhibited.
Biochemical and physiological effects:
The inhibition of protein kinases by this compound 31-8220 can lead to various biochemical and physiological effects. For example, the inhibition of PKC by this compound 31-8220 can lead to the inhibition of cell proliferation and the induction of apoptosis. The inhibition of MAPK by this compound 31-8220 can lead to the inhibition of gene expression and cell growth. The inhibition of CDK by this compound 31-8220 can lead to the arrest of the cell cycle and the prevention of cell division.
实验室实验的优点和局限性
7-(tert-butyl)-1-methyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione 31-8220 has several advantages for lab experiments. It is a potent and selective protein kinase inhibitor, which allows for the specific inhibition of various protein kinases. It is also relatively stable and can be stored for long periods of time. However, this compound 31-8220 has some limitations for lab experiments. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. In addition, the inhibition of multiple protein kinases by this compound 31-8220 can lead to complex cellular effects, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for the use of 7-(tert-butyl)-1-methyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione 31-8220 in scientific research. One direction is the development of more selective protein kinase inhibitors that can target specific kinases without affecting others. Another direction is the use of this compound 31-8220 in combination with other inhibitors or drugs to enhance its effectiveness or reduce its toxicity. Finally, the use of this compound 31-8220 in animal models of disease can provide valuable insights into the role of protein kinases in disease progression and the potential for therapeutic intervention.
合成方法
7-(tert-butyl)-1-methyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione 31-8220 can be synthesized using various methods, including the condensation reaction of 4-amino-6-chloro-1,3-benzodioxole with tert-butyl 3-aminocrotonate, followed by the reaction with 3-phenylpropionyl chloride and cyclization with oxalyl chloride. Another method involves the reaction of 4-amino-6-chloro-1,3-benzodioxole with tert-butyl 3-aminocrotonate, followed by the reaction with 3-phenylpropionyl chloride and cyclization with phosgene.
科学研究应用
7-(tert-butyl)-1-methyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione 31-8220 has been widely used in scientific research as a protein kinase inhibitor. It has been shown to inhibit various protein kinases, including protein kinase C (PKC), mitogen-activated protein kinase (MAPK), and cyclin-dependent kinase (CDK). This compound 31-8220 has been used to study the role of PKC in various cellular processes, such as cell proliferation, differentiation, and apoptosis. It has also been used to study the role of MAPK in cellular signaling pathways that regulate gene expression and cell growth. In addition, this compound 31-8220 has been used to study the role of CDK in cell cycle regulation and cancer.
属性
IUPAC Name |
7-tert-butyl-4-methyl-2-(3-phenylpropyl)purino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-21(2,3)15-13-25-16-17(22-19(25)28-15)23(4)20(27)24(18(16)26)12-8-11-14-9-6-5-7-10-14/h5-7,9-10,13H,8,11-12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQLMMWUTHZSDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CCCC4=CC=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(benzylsulfonyl)-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2380092.png)
![2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2380093.png)
![(4Z)-1-(6-chloropyridin-2-yl)-4-({[(2,6-dichlorophenyl)methoxy]amino}methylidene)-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2380094.png)
![(E)-2-cyano-3-[3-(4-fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2380095.png)
![2-amino-1-(3,4-dimethoxyphenyl)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2380096.png)

![methyl 4-[3-(2-cyanoacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate](/img/structure/B2380098.png)


![1-phenyl-3-(p-tolyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2380104.png)
![4-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone](/img/structure/B2380107.png)

![2-(4-methoxyphenyl)-4,5-diphenyl-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole](/img/structure/B2380111.png)
